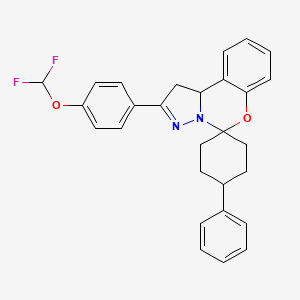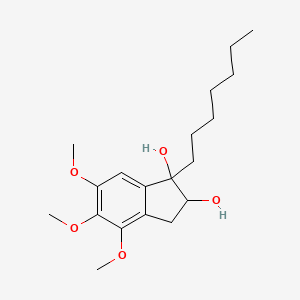
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- is a complex organic compound with the molecular formula C19H30O5 This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
The synthesis of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- can be achieved through several synthetic routes One common method involves the alkylation of indene derivatives followed by hydroxylation and methoxylation reactionsIndustrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- include:
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: This compound has a similar indene backbone but differs in the stereochemistry and the absence of the heptyl and methoxy groups.
1H-Indene-1,2-diol, 2,3-dihydro-, trans-: Another stereoisomer with different spatial arrangement of the hydroxyl groups.
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound has a longer alkyl chain and lacks the methoxy groups, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C19H30O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-heptyl-4,5,6-trimethoxy-2,3-dihydroindene-1,2-diol |
InChI |
InChI=1S/C19H30O5/c1-5-6-7-8-9-10-19(21)14-12-15(22-2)18(24-4)17(23-3)13(14)11-16(19)20/h12,16,20-21H,5-11H2,1-4H3 |
InChI-Schlüssel |
FCZLFAPVBPVTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(C(CC2=C(C(=C(C=C21)OC)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


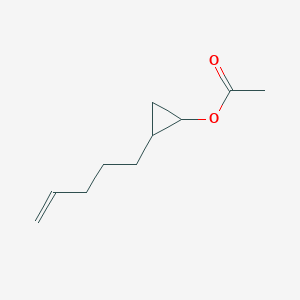

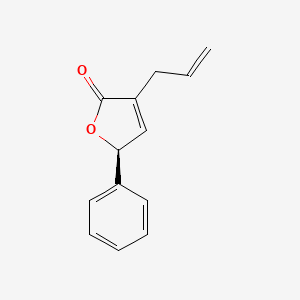

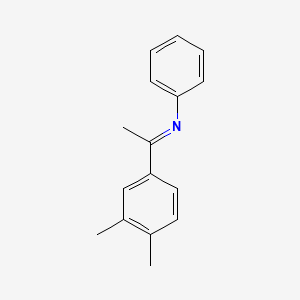
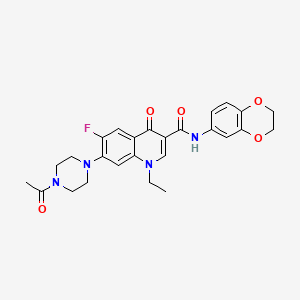

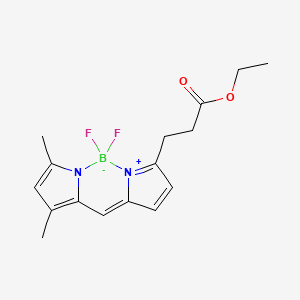
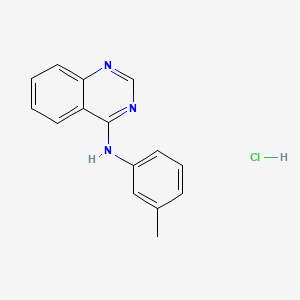
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
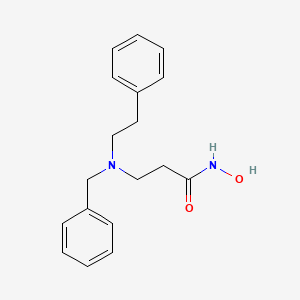
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
